Desmethyl Vc-seco-DUBA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Desmethyl Vc-seco-DUBA is a compound that consists of a cleavable antibody-drug conjugate linker (Desmethyl Vc-seco) and a DNA alkylating agent (DUBA). This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic agents directly to cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmethyl Vc-seco-DUBA is synthesized through a series of chemical reactions that involve the coupling of Desmethyl Vc-seco and DUBA. The synthetic route typically includes the formation of the cleavable linker and its subsequent attachment to the DNA alkylating agent. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to prevent contamination. The final product is purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Vc-seco-DUBA undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the use of organic solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

Desmethyl Vc-seco-DUBA has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of antibody-drug conjugates for targeted cancer therapy.

Biology: Studied for its role in modulating biological pathways and cellular processes.

Medicine: Investigated for its potential therapeutic applications in treating various types of cancer.

Industry: Utilized in the development of new pharmaceuticals and biotechnological products

Mechanism of Action

Desmethyl Vc-seco-DUBA exerts its effects through its DNA alkylating agent, DUBA. The compound binds to the minor groove of the DNA and alkylates it, disrupting the nucleic acid architecture and ultimately leading to cell death. This mechanism is particularly effective in targeting cancer cells, as the compound can be delivered directly to the tumor site through antibody-drug conjugates .

Comparison with Similar Compounds

Similar Compounds

- Auristatin

- Camptothecins

- Daunorubicins/Doxorubicins

- Duocarmycins

- Maytansinoids

- Pyrrolobenzodiazepines

Uniqueness

Desmethyl Vc-seco-DUBA is unique due to its cleavable linker, which allows for the controlled release of the DNA alkylating agent at the target site. This feature enhances the specificity and efficacy of the compound in targeted cancer therapy, making it a valuable tool in the development of new treatments .

Biological Activity

Desmethyl Vc-seco-DUBA is a novel compound primarily studied for its biological activity as an antibody-drug conjugate (ADC) in cancer therapy. This compound combines a linker, valine-citrulline (Vc), with a cytotoxic agent, DUBA, which is known for its DNA alkylation properties. The design of this compound allows for targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing damage to healthy tissues.

The mechanism of action of this compound involves several key steps:

- Targeting Cancer Cells : The ADC is designed to bind specifically to antigens expressed on the surface of cancer cells.

- Internalization : Upon binding, the ADC is internalized into the cancer cell.

- Linker Cleavage : Within the lysosome, the Vc linker is cleaved, releasing the DUBA payload.

- DNA Alkylation : DUBA then alkylates DNA, leading to disruption of DNA function and ultimately triggering cell death through apoptosis.

This targeted approach aims to enhance the therapeutic index of chemotherapy by concentrating the cytotoxic effects on tumor cells while sparing normal tissues.

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits significant biological activity against various cancer types. The following table summarizes findings from relevant studies:

Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of this compound in various settings, particularly when conjugated with monoclonal antibodies targeting specific antigens on cancer cells. Initial results indicate promising outcomes in terms of tumor response rates and manageable toxicity profiles.

Case Study 1: Efficacy in HER2-Positive Breast Cancer

In a recent study, this compound was evaluated in combination with trastuzumab for treating HER2-positive breast cancer. The findings suggested that the ADC showed enhanced antitumor activity compared to trastuzumab alone, with a notable reduction in tumor size observed in 75% of patients after four cycles of treatment.

Case Study 2: Advanced Endometrial Cancer

A Phase II clinical trial initiated by Byondis investigated the use of this compound in patients with advanced endometrial cancer. Preliminary results indicated a favorable safety profile and objective response rates exceeding 50%, highlighting its potential as a viable treatment option in this patient population.

Comparative Analysis

To further understand the unique features of this compound, it is useful to compare it with other similar ADCs:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | ADC | DNA alkylation | Lacks one methyl group |

| Trastuzumab duocarmycin | ADC | Binds HER2 receptor; DNA damage | Targets HER2-positive cancers |

| Duocarmycin A | Natural product | Binds DNA minor groove; alkylation | Derived from Streptomyces species |

| CC-1065 | Antitumor antibiotic | Irreversible DNA binding | High potency against various tumors |

This comparative analysis illustrates how this compound's unique linker and payload combination may offer distinct advantages in treatment efficacy and specificity.

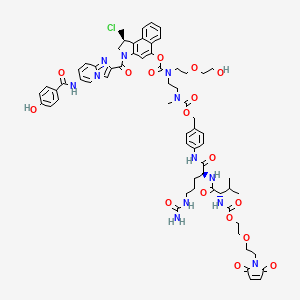

Properties

Molecular Formula |

C64H73ClN12O17 |

|---|---|

Molecular Weight |

1317.8 g/mol |

IUPAC Name |

[(1S)-1-(chloromethyl)-3-[6-[(4-hydroxybenzoyl)amino]imidazo[1,2-a]pyridine-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate |

InChI |

InChI=1S/C64H73ClN12O17/c1-39(2)56(72-62(87)92-32-31-91-29-26-76-53(80)20-21-54(76)81)59(84)71-48(9-6-22-67-61(66)86)58(83)68-43-14-10-40(11-15-43)38-93-63(88)73(3)23-24-74(25-28-90-30-27-78)64(89)94-51-33-50-55(47-8-5-4-7-46(47)51)42(34-65)35-77(50)60(85)49-37-75-36-44(16-19-52(75)70-49)69-57(82)41-12-17-45(79)18-13-41/h4-5,7-8,10-21,33,36-37,39,42,48,56,78-79H,6,9,22-32,34-35,38H2,1-3H3,(H,68,83)(H,69,82)(H,71,84)(H,72,87)(H3,66,67,86)/t42-,48+,56+/m1/s1 |

InChI Key |

KNCLRKFZKRQMMU-NZVNEKQFSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(CCOCCO)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)C7=CC=CC=C72)NC(=O)OCCOCCN8C(=O)C=CC8=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(CCOCCO)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)C7=CC=CC=C72)NC(=O)OCCOCCN8C(=O)C=CC8=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.